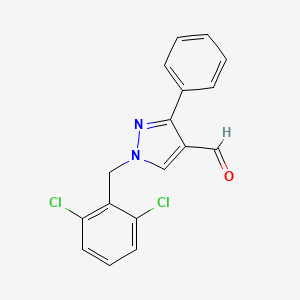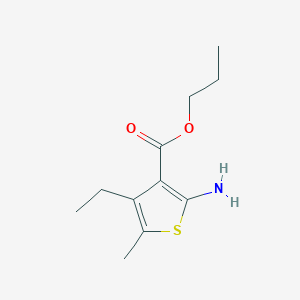
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is a chemical compound that features a benzoxazole ring substituted with a chlorine atom at the 6-position and a piperidine ring attached at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable chlorinating agent, such as phosphorus oxychloride, to introduce the chlorine atom at the 6-position.
Attachment of the Piperidine Ring: The piperidine ring can be introduced by reacting the chlorinated benzoxazole with piperidine under basic conditions, such as using sodium hydride or potassium carbonate as a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using continuous flow reactors, optimizing solvent systems, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzoxazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Substitution Reactions: The amine group on the piperidine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzoxazole derivatives.
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
科学研究应用
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of benzoxazole derivatives with biological targets.
Materials Science: It can be employed in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with specific binding sites, while the piperidine ring can modulate the compound’s overall conformation and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound features a fluorine atom instead of chlorine and has been studied for its antibacterial activity.
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group and is used in proteomics research.
Uniqueness: 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzoxazole and piperidine rings provides a versatile scaffold for further functionalization and optimization in various applications.
属性
IUPAC Name |
1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-8-1-2-10-11(7-8)17-12(15-10)16-5-3-9(14)4-6-16/h1-2,7,9H,3-6,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCUOEKJTZXVMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(O2)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
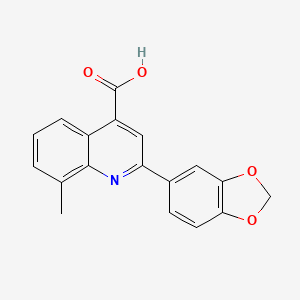
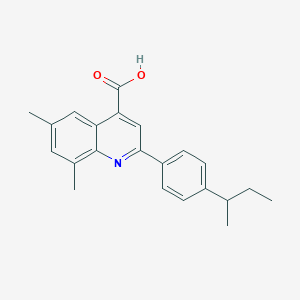

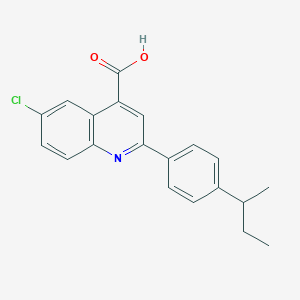
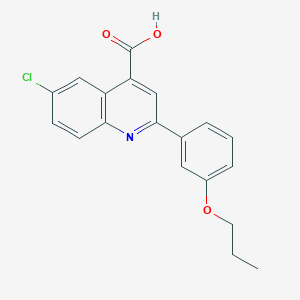
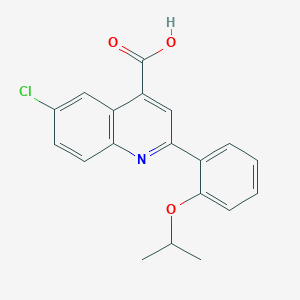
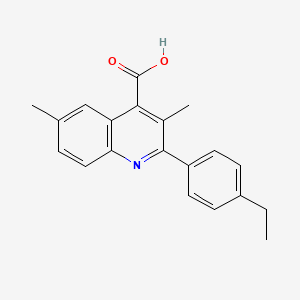

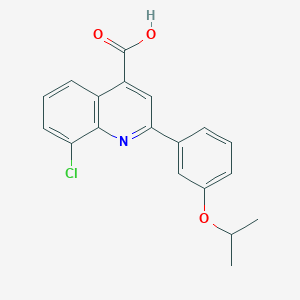


![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)
